molecular formula C9H13N5 B13317464 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13317464
M. Wt: 191.23 g/mol
InChI Key: TZTIRFQMRXSGMF-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine (CAS 1699237-59-6) is a heterocyclic amine with a molecular formula of C9H13N5 and a molecular weight of 191.23 g/mol . This compound features a molecular scaffold that combines pyrazole and imidazole rings, a structural motif recognized in chemical research for developing ligands with metal-coordinating properties. While specific biological or mechanistic data for this exact molecule is limited in the published literature, its core structure is of significant research interest. Imidazole and pyrazole-based derivatives are frequently investigated as key precursors in the synthesis of bidentate N-donor ligands for metal ion coordination and extraction . Furthermore, structurally similar 1,4-disubstituted pyrazole derivatives have demonstrated notable antimicrobial activities in scientific studies, highlighting the potential research value of this chemical class in medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

2,4-dimethyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-13(2)5-11-7/h4-5H,10H2,1-3H3

InChI Key

TZTIRFQMRXSGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN(C=N2)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the imidazole moiety. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate diketones or hydrazines to form the pyrazole ring.

    N-Alkylation: Introduction of methyl groups through alkylation reactions using methylating agents like methyl iodide.

    Imidazole Formation: Constructing the imidazole ring via cyclization of diamines with aldehydes or ketones.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its heterocyclic structure.

    Industry: May be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Key Observations :

  • Microwave-assisted synthesis (e.g., for compound 234 in ) significantly improves yields (81–92%) and reduces reaction times compared to conventional methods (65–76% yield over 4–8 hours) .

Physicochemical Properties

Compound Name Molecular Weight Molecular Formula Key Properties (Inferred)
1,4-Dimethyl-3-(1-methylimidazol-4-yl)-1H-pyrazol-5-amine ~219.25 C₁₀H₁₄N₆ Higher polarity due to imidazole; moderate solubility
1,4-Dimethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine ~202.24 C₁₀H₁₂N₄ Increased basicity from pyridine
1,4-Dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine ~195.26 C₁₀H₁₇N₃O Higher lipophilicity due to alkyl chain

Notes:

  • Compounds like 1,4-Dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine (MW 195.26) highlight how oxygen-containing substituents may reduce molecular weight while altering solubility .

Q & A

Q. What are the key structural features of 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine, and how do they influence its chemical reactivity?

The compound features a pyrazole core substituted with methyl groups at positions 1 and 4, and a 1-methylimidazole group at position 3. The amine group at position 5 enhances nucleophilic reactivity, while the electron-rich imidazole and pyrazole rings facilitate electrophilic aromatic substitution. The methyl groups sterically hinder certain reactions but stabilize the ring system. These features collectively impact solubility, stability, and interaction with biological targets .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step alkylation and amination of pyrazole precursors. For example, a pyrazole intermediate may undergo nucleophilic substitution with a pre-functionalized imidazole derivative. Optimization includes:

  • Solvent selection : Ethanol or acetonitrile for improved solubility and reduced side reactions.
  • Temperature control : Reflux conditions (70–90°C) to balance reaction rate and product stability.
  • Catalyst use : Acidic/basic catalysts (e.g., K₂CO₃) to enhance amine coupling efficiency. Yields >70% are achievable with strict stoichiometric control and inert atmospheres .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Discrepancies in activity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay variability or structural analogs being misreported. To resolve:

  • Structural validation : Use X-ray crystallography (via SHELXL ) to confirm purity and substituent positions.
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines.
  • Structure-activity relationship (SAR) analysis : Compare with analogs (e.g., imidazole vs. pentan-2-yl substituents) to isolate functional group contributions .

Q. What computational methods are recommended to elucidate its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors (e.g., cyclooxygenase for anti-inflammatory activity).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to study conformational stability in aqueous environments.
  • Quantum mechanical (QM) calculations : Gaussian09 to analyze electronic properties influencing reactivity. These methods require validation with experimental data (e.g., NMR or kinetic assays) .

Q. How can thermal stability and degradation pathways be systematically analyzed?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C suggests stability for drug formulation).
  • Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic degradation events.
  • High-performance liquid chromatography (HPLC) : Monitor degradation products under stress conditions (heat, light, humidity). Data should be cross-referenced with computational predictions of bond dissociation energies .

Methodological Considerations

Q. What strategies are effective for characterizing this compound’s crystallographic structure?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXTL for refinement, focusing on resolving imidazole-pyrazole torsional angles.
  • Powder XRD : Validate bulk crystallinity and polymorphism.
  • Electron density maps : Analyze hydrogen-bonding networks to predict solubility .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Protecting groups : Temporarily block reactive amines during imidazole coupling.
  • Directed ortho-metalation : Use organometallic catalysts to control substitution sites.
  • Microwave-assisted synthesis : Enhance reaction specificity via rapid, uniform heating .

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